molecular formula C17H19N3O5S B4802254 N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-4-nitrobenzamide

N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-4-nitrobenzamide

Cat. No.: B4802254
M. Wt: 377.4 g/mol
InChI Key: ZVZNYTQFONJAPK-UHFFFAOYSA-N
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Description

N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-4-nitrobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonamide group, a nitrobenzamide moiety, and a propyl chain. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-4-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4-aminobenzamide to introduce the nitro group. This is followed by the sulfonylation of 4-methylphenylamine to form the sulfonamide intermediate. Finally, the propyl chain is introduced through a coupling reaction with 3-bromopropylamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-4-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The nitro group may participate in redox reactions, affecting cellular processes. The propyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-furamide
  • N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-nitrobenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-4-nitrobenzamide stands out due to its specific combination of functional groups. The presence of both a nitro group and a sulfonamide group allows for unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, from chemical synthesis to biomedical research.

Properties

IUPAC Name

N-[3-[(4-methylphenyl)sulfonylamino]propyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-13-3-9-16(10-4-13)26(24,25)19-12-2-11-18-17(21)14-5-7-15(8-6-14)20(22)23/h3-10,19H,2,11-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZNYTQFONJAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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